molecular formula C24H20ClN3O2 B2419555 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 922091-75-6

4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide

Cat. No. B2419555
CAS RN: 922091-75-6
M. Wt: 417.89
InChI Key: KSKAXXHKSUBYFS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They have diverse biological activities and are used in various fields, including medicine and materials science .


Chemical Reactions Analysis

Benzamides, including this compound, can undergo various types of chemical reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .

Scientific Research Applications

1. Anti-Inflammatory Properties

The compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been synthesized and characterized for its anti-inflammatory properties. Research indicates that molecules bearing the indole nucleus, like this compound, exhibit significant biological activity, including anti-inflammatory effects. This is attributed to their interaction with DNA and proteins (Al-Ostoot et al., 2019).

2. Potential in Antitumor Therapy

N-aryl(indol-3-yl)glyoxamides, such as the subject compound, have been studied for their structure-activity relationships in antitumor agents. These compounds, including variations like 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide, have shown promise in inhibiting cell proliferation in various cancer cell lines, demonstrating their potential in antitumor therapy (Marchand et al., 2009).

3. Role in Neurological Treatments

Compounds related to 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide have been explored for their anti-acetylcholinesterase activity, which is crucial in the development of antidementia agents. Specifically, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a similar structural motif, have shown significant inhibitory activity against acetylcholinesterase, indicating their potential in treating neurodegenerative diseases like Alzheimer’s (Sugimoto et al., 1990).

properties

IUPAC Name

4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAXXHKSUBYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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